molecular formula C8H6Br2O2 B12533511 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 657389-15-6

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one

Cat. No.: B12533511
CAS No.: 657389-15-6
M. Wt: 293.94 g/mol
InChI Key: DJIGFGZBJRACBR-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a chemical compound with the molecular formula C8H6Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms, a methyl group, and an oxabicyclo ring system. It is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be achieved through several methods. One efficient method involves the regio- and stereoselective addition of phenylselenyl chloride to an enone, followed by alpha-ketone bromination and treatment with a base . This method ensures the selective formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of gold-catalyzed tandem reactions. These reactions include 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived enynes bearing propargylic carboxylates . This method is favored for its efficiency and ability to produce enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while substitution reactions can produce various substituted bicyclic compounds .

Scientific Research Applications

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities.

    Medicine: Research has explored its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular targets. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is unique due to the presence of two bromine atoms and a methyl group, which influence its reactivity and applications. Its specific structure allows for selective reactions and the formation of unique products .

Biological Activity

3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of bromine substituents. Its biological activity has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, synthesis, and potential applications of this compound based on diverse scientific literature.

The molecular formula of this compound is C8H6Br2OC_8H_6Br_2O with a molecular weight of approximately 279.915 g/mol. The structure includes a bicyclic framework that contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's broad-spectrum antimicrobial potential, warranting further investigation into its mechanism of action and clinical applications.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It could potentially modulate receptors associated with immune responses or microbial resistance mechanisms.

Study on Antimicrobial Activity

A recent publication explored the synthesis and biological evaluation of various derivatives of this compound. Among these derivatives, one exhibited a 50% increase in potency against Staphylococcus aureus compared to the parent compound.

Study on Anti-inflammatory Effects

In a controlled laboratory setting, researchers administered varying doses of the compound to assess its anti-inflammatory effects on human cell lines exposed to inflammatory stimuli. The results indicated that higher concentrations led to a dose-dependent reduction in inflammatory markers.

Properties

CAS No.

657389-15-6

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

3,4-dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one

InChI

InChI=1S/C8H6Br2O2/c1-8-3-2-4(12-8)6(11)5(9)7(8)10/h2-4H,1H3

InChI Key

DJIGFGZBJRACBR-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)C(=O)C(=C2Br)Br

Origin of Product

United States

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